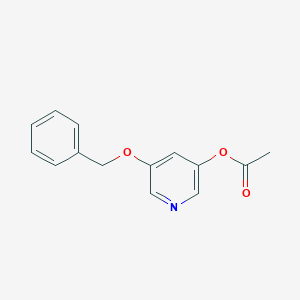

(5-Phenylmethoxypyridin-3-yl) acetate

Descripción

(5-Phenylmethoxypyridin-3-yl) acetate is a pyridine derivative characterized by a phenylmethoxy substituent at the 5-position and an acetate ester group at the 3-position of the pyridine ring.

Propiedades

Fórmula molecular |

C14H13NO3 |

|---|---|

Peso molecular |

243.26 g/mol |

Nombre IUPAC |

(5-phenylmethoxypyridin-3-yl) acetate |

InChI |

InChI=1S/C14H13NO3/c1-11(16)18-14-7-13(8-15-9-14)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |

Clave InChI |

OUOJAISPNRVMHS-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OC1=CN=CC(=C1)OCC2=CC=CC=C2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

(E)-Methyl 3-(5-Methoxypyridin-3-yl) Acrylate

- Structure : Features a methoxy group at the 5-position and an acrylate ester at the 3-position of the pyridine ring.

- Key Data: Molecular Formula: C₁₀H₁₁NO₃ Molecular Weight: 193.20 g/mol CAS Registry: 1000896-01-4 Pricing: $400 (1 g), $1,600 (5 g), $4,800 (25 g) .

- Comparison : The absence of a phenyl group in the methoxy substituent reduces steric bulk compared to (5-phenylmethoxypyridin-3-yl) acetate. The acrylate ester may enhance reactivity in polymerization or conjugation reactions, whereas the acetate group in the target compound could favor hydrolytic stability .

N-(4-Hydroxy-5-((Trimethylsilyl)Ethynyl)Pyridin-3-yl) Acetamide

- Structure : Contains an acetamide group at the 3-position and a trimethylsilyl-protected ethynyl group at the 5-position.

- The ethynyl substituent offers click chemistry utility, a feature absent in the phenylmethoxy group of the target compound .

6-Oxo-1-(3-Phenylpropanoyl)-1,2,3,6-Tetrahydropyridin-3-yl Acetate

- Structure: A dihydropyridone derivative with a 3-phenylpropanoyl chain and an acetate group at the 3-position.

Data Tables

Table 1: Physicochemical Properties of Analogous Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| (5-Phenylmethoxypyridin-3-yl) acetate | C₁₄H₁₃NO₃ | 243.26 (calculated) | Not reported | 5-Phenylmethoxy, 3-acetate |

| (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate | C₁₀H₁₁NO₃ | 193.20 | 1000896-01-4 | 5-Methoxy, 3-acrylate |

| N-(4-Hydroxy-5-((trimethylsilyl)ethynyl)pyridin-3-yl)acetamide | C₁₃H₂₀N₂O₂Si | 280.40 (calculated) | Not reported | 5-Trimethylsilyl ethynyl, 3-acetamide |

Table 2: Commercial Availability of Key Analogues (From Catalogs)

| Compound Name | Catalog Number | Quantity | Price (USD) |

|---|---|---|---|

| (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate | HB142-1 | 1 g | 400 |

| (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate | HB142-2 | 5 g | 1,600 |

| (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate | HB142-3 | 25 g | 4,800 |

Research Findings and Implications

Synthetic Challenges: The synthesis of pyridine derivatives with bulky substituents (e.g., phenylmethoxy) may require advanced coupling strategies, as seen in studies of 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives .

Spectroscopic Elucidation : UV and NMR spectroscopy are critical for confirming substituent positions in pyridine analogues, as demonstrated in the characterization of Zygocaperoside and Isorhamnetin-3-O glycoside .

Lumping Strategy Relevance : Compounds with similar backbone structures (e.g., pyridine cores) but varying substituents may exhibit comparable reactivity or degradation pathways, enabling grouped analysis in computational or environmental studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.